molecular formula C17H23NO3 B13361164 Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate

Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate

Cat. No.: B13361164
M. Wt: 289.4 g/mol
InChI Key: OVNKYDQLCWADEV-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a 2-methylphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate typically involves the reaction of 2-methylphenylacetic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-methylphenylacetic acid is reacted with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[(2-methylphenyl)acetyl]piperidine.

    Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(4-methylphenyl)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[(2-chlorophenyl)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate

Uniqueness

Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate is unique due to the presence of the 2-methylphenylacetyl moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 1-[2-(2-methylphenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23NO3/c1-3-21-17(20)14-8-10-18(11-9-14)16(19)12-15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3

InChI Key

OVNKYDQLCWADEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2C

Origin of Product

United States

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